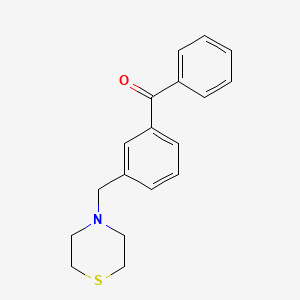

(4-Bromo-2,5-dimethylphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Bromo-2,5-dimethylphenyl)methanol, also known as 4-bromo-2,5-dimethoxyphenol, is a phenolic compound that has a wide range of applications in the scientific research field. It is a highly reactive, colorless, and flammable liquid with a strong odor. It is soluble in most organic solvents and has a melting point of 48-50 °C. This compound is widely used as a reagent in organic synthesis, as an intermediate in pharmaceutical manufacturing, and in various other applications.

科学的研究の応用

Polymer Synthesis

(4-Bromo-2,5-dimethylphenyl)methanol has been utilized in the synthesis of polymers. For example, its derivative, 4-bromo-2,6-dimethylphenol, was used in phase transfer catalyzed polymerization processes. This synthesis leads to poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with significant molecular weights and yields, as demonstrated by Wang and Percec (1991) in their study on phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of terminating comonomers (Wang & Percec, 1991).

Photoprotection in Organic Synthesis

The compound and its analogs have been explored as photoreleasable protecting groups for carboxylic acids. Klan, Zabadal, and Heger (2000) demonstrated that 2,5-dimethylphenacyl chromophore, a related compound, efficiently facilitates the photorelease of carboxylic acids, highlighting its potential in precise organic synthesis (Klan, Zabadal & Heger, 2000).

Catalysis and Chemical Reactions

This chemical also finds applications in catalysis and facilitating chemical reactions. For instance, it has been used in the catalytic synthesis of 2,6-dimethylphenol from methanol and cyclohexanol over magnesium oxide-supported chromium catalysts, as explored by Wang, Tsai, Tsai, and Cheng (1995) (Wang, Tsai, Tsai & Cheng, 1995).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound have been used in methods for detecting and quantifying various compounds. Rando and Poovey (1993) developed a solid sorbent using 2,6-dimethylphenol (a related compound) for monitoring airborne chlorine, showcasing its utility in environmental monitoring (Rando & Poovey, 1993).

Safety and Hazards

The safety data sheet for “(4-Bromo-2,5-dimethylphenyl)methanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

特性

IUPAC Name |

(4-bromo-2,5-dimethylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTSKJCTQWWJDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)